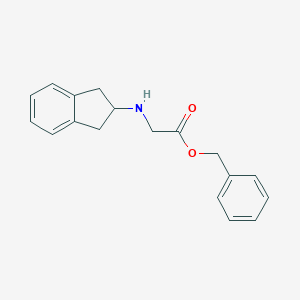

Methyl-morpholin-2-ylmethyl-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

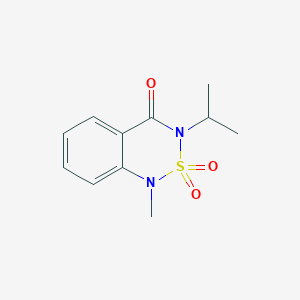

Methyl-morpholin-2-ylmethyl-amine dihydrochloride is a chemical compound that has been used in scientific research studies for several years. It is commonly referred to as MM2 or MM2A, and it belongs to the class of compounds known as morpholines. This compound has been widely studied due to its unique properties that make it useful in various scientific fields.

Wissenschaftliche Forschungsanwendungen

Carbon Dioxide Capture

Methyl-morpholin-2-ylmethyl-amine dihydrochloride, a derivative of Morpholine, has been studied for its potential in carbon dioxide capture. Morpholine demonstrates good characteristics for CO2 absorption, including rate and solubility. Its thermal stability up to 150°C and the degradation kinetics in relation to temperature and CO2 loading have been a focus of research. Morpholine has been found to be more thermally stable compared to other amines like monoethanolamine and diethanolamine, which is crucial for its application in carbon dioxide capture technologies (Mazari et al., 2020).

Analysis in Nuclear Power Plants

Another application of Morpholine and its derivatives is in the monitoring and analysis of thermal breakdown products in steam-water cycles at nuclear power plants. Techniques involving high-performance liquid chromatography have been developed to determine the concentration of Morpholine and its breakdown products in water, which is essential for ensuring the safety and efficiency of nuclear power plant operations (Lamarre, Gilbert, & Gendron, 1989).

Antimicrobial and Antidepressant Research

Morpholine derivatives have also been synthesized and studied for their antimicrobial and antidepressant activities. Compounds like 3-methyl-2-(3-chlorophenyl) Morpholine Hydrochloride and 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride have shown potential antidepressant activities in preclinical models. These findings open up avenues for the development of new therapeutic agents for treating depression and other mental health disorders (Guo Ya-nan, 2010); (Tao Yuan, 2012).

Pharmaceutical Importance

Morpholine is recognized for its significant role in the field of medicinal chemistry due to its advantageous properties and wide range of biological activities. Its presence in numerous approved and experimental drugs highlights its importance in drug design and development, particularly in enhancing drug-like properties and improving pharmacokinetics (Kourounakis, Xanthopoulos, & Tzara, 2020).

Safety and Hazards

Eigenschaften

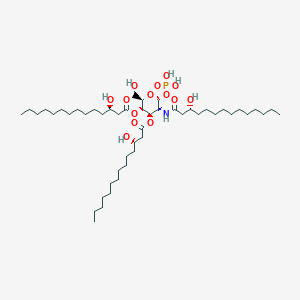

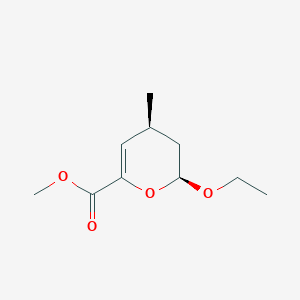

| { "Design of the Synthesis Pathway": "The synthesis pathway of Methyl-morpholin-2-ylmethyl-amine dihydrochloride involves the reaction of morpholine with formaldehyde to obtain 2-formylmorpholine, which is further reacted with methylamine to obtain N-methylmorpholin-2-ylmethylamine. The final step involves the reaction of N-methylmorpholin-2-ylmethylamine with hydrochloric acid to obtain the dihydrochloride salt of Methyl-morpholin-2-ylmethyl-amine.", "Starting Materials": [ "Morpholine", "Formaldehyde", "Methylamine", "Hydrochloric acid" ], "Reaction": [ { "Reactants": "Morpholine + Formaldehyde", "Conditions": "Acidic", "Products": "2-formylmorpholine" }, { "Reactants": "2-formylmorpholine + Methylamine", "Conditions": "Basic", "Products": "N-methylmorpholin-2-ylmethylamine" }, { "Reactants": "N-methylmorpholin-2-ylmethylamine + Hydrochloric acid", "Conditions": "Neutral", "Products": "Methyl-morpholin-2-ylmethyl-amine dihydrochloride" } ] } | |

CAS-Nummer |

122894-43-3 |

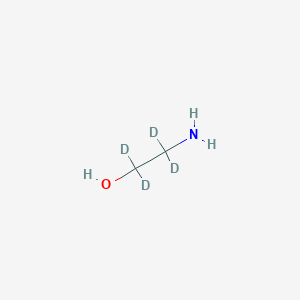

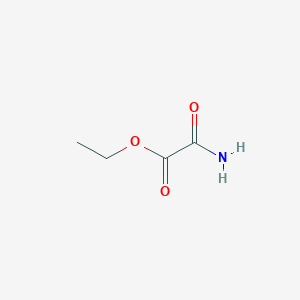

Molekularformel |

C6H15ClN2O |

Molekulargewicht |

166.65 g/mol |

IUPAC-Name |

N-methyl-1-morpholin-2-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C6H14N2O.ClH/c1-7-4-6-5-8-2-3-9-6;/h6-8H,2-5H2,1H3;1H |

InChI-Schlüssel |

NANMGVHRPJHVTP-UHFFFAOYSA-N |

SMILES |

CNCC1CNCCO1.Cl.Cl |

Kanonische SMILES |

CNCC1CNCCO1.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)

![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-sulfanylpropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B48439.png)